4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol

Description

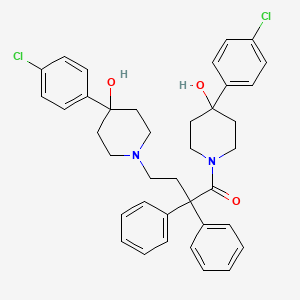

This compound features a bis-piperidin-4-ol core, each substituted with a 4-chlorophenyl group. The central butanoyl linker is decorated with two phenyl groups, creating a rigid, lipophilic structure. Its synthesis involves coupling 4-(4-chlorophenyl)-piperidin-4-ol with brominated diphenylbutanoic acid intermediates under reflux conditions, though yields are often low due to incomplete reactions and purification challenges .

Properties

IUPAC Name |

1,4-bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40Cl2N2O3/c39-33-15-11-29(12-16-33)36(44)19-24-41(25-20-36)26-23-38(31-7-3-1-4-8-31,32-9-5-2-6-10-32)35(43)42-27-21-37(45,22-28-42)30-13-17-34(40)18-14-30/h1-18,44-45H,19-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKNSKWNAQZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N5CCC(CC5)(C6=CC=C(C=C6)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426322-82-8 | |

| Record name | Loperamide hydrochloride specified impurity E [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426322828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-CHLOROPHENYL)-1-(4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-2,2-DIPHENYLBUTANOYL)PIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG6F79CJXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol, often referred to as a derivative of piperidine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C38H40Cl2N2O3

- Molecular Weight : 643.64 g/mol

- CAS Number : 1426322-82-8

Pharmacological Profile

The compound exhibits several key biological activities:

- Antidiarrheal Activity : It is categorized as an impurity reference material related to loperamide, a well-known antidiarrheal medication. The structural similarities suggest potential efficacy in modulating gastrointestinal motility.

- Neuropharmacological Effects : As a piperidine derivative, it may interact with neurotransmitter systems, particularly dopamine receptors. Piperidine compounds are known for their roles in treating psychiatric disorders and managing pain.

- Enzyme Inhibition : Preliminary studies indicate that similar piperidine compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, suggesting that this compound may possess similar enzyme-modulating properties.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Interaction : The presence of chlorophenyl groups may enhance binding affinity to dopamine receptors, potentially influencing dopaminergic signaling pathways.

- Enzyme Binding Affinity : Docking studies with similar structures have shown effective binding to AChE, indicating that this compound could inhibit the breakdown of acetylcholine, leading to enhanced cholinergic transmission.

Case Studies and Experimental Data

- Antibacterial Activity : In related studies, compounds with similar piperidine structures have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The mechanism is likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- In Vivo Studies : While specific in vivo data for this compound is limited, related piperidine derivatives have demonstrated therapeutic effects in animal models for gastrointestinal disorders and neurodegenerative diseases.

- Toxicological Profile : The compound has been noted for potential toxicity in certain studies, particularly concerning its metabolites. For example, 4-(4-Chlorophenyl)-4-hydroxypiperidine (a metabolite) has been linked to neurotoxicity in animal studies.

Data Table

Scientific Research Applications

Pharmaceutical Development

- Quality Control in Drug Manufacturing : The compound serves as an impurity reference material for quality control in the production of Loperamide. Its presence must be monitored to ensure the purity and safety of the final pharmaceutical product. Regulatory bodies often require detailed analysis of impurities to comply with safety standards .

- Analytical Chemistry : It is used in various analytical methods, including High-Performance Liquid Chromatography (HPLC), to identify and quantify impurities in pharmaceutical formulations. This is critical for maintaining the efficacy and safety of medications .

Toxicology Studies

- Toxicological Assessment : Research involving this compound can help assess its toxicological profile, which is essential for understanding potential adverse effects associated with Loperamide and its impurities. Studies have indicated that impurities can influence the pharmacokinetics and pharmacodynamics of drugs, necessitating comprehensive toxicological evaluations .

- Drug Interaction Studies : The compound may be used to study interactions between Loperamide and other drugs, providing insights into how impurities can affect therapeutic outcomes or lead to side effects when combined with other medications .

Medicinal Chemistry

- Structure-Activity Relationship (SAR) Studies : Researchers can use this compound to explore the relationship between its chemical structure and biological activity. Understanding how structural variations influence pharmacological properties can guide the design of new, more effective drugs .

- Synthesis of Derivatives : The compound can serve as a precursor for synthesizing novel derivatives with potentially enhanced therapeutic effects or reduced side effects. Medicinal chemists often modify existing compounds to improve their pharmacological profiles .

- Case Study on Impurity Impact : A study published in a pharmaceutical journal examined the impact of various impurities, including this compound, on the efficacy of Loperamide formulations. Results indicated that certain impurities could alter absorption rates, emphasizing the need for rigorous impurity testing during drug development .

- Toxicological Evaluation : Another research effort focused on evaluating the toxicological effects of Loperamide and its impurities in animal models. The findings highlighted that while Loperamide is generally safe at therapeutic doses, specific impurities could pose risks at higher concentrations, necessitating further investigation into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidin-4-ol Scaffolds

Table 1: Key Structural Features of Analogs

Key Observations :

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- Loperamide , a 4-phenylpiperidine derivative, highlights the therapeutic relevance of this scaffold in peripheral MOR agonism, though the target compound’s opioid activity remains unconfirmed.

- The absence of direct pharmacological data for the target compound underscores the need for further studies to elucidate its receptor interactions.

Key Observations :

- The target compound’s synthesis suffers from low yields due to steric hindrance between bulky diphenyl and piperidin-4-ol groups .

- Industrial processes (e.g., ) prioritize scalability but may lack the flexibility for complex derivatives.

- Green chemistry approaches (e.g., ) offer safer alternatives for piperidine-based drug synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)-4-hydroxypiperidine intermediates, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a key intermediate, often involves condensation reactions between 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . Yield optimization requires precise control of pH during extraction steps (e.g., back-extraction with HCl followed by basification) to isolate the metabolite from biological matrices. Gas chromatography with electron-capture detection (GC-ECD) is recommended for purity analysis, achieving detection limits of ~0.1 ng/mL .

Q. How can structural analogs of this compound be systematically designed for structure-activity relationship (SAR) studies?

Methodological Answer: Modifications to the piperidine ring (e.g., hydroxyl group positioning) or substitution of the chlorophenyl moiety with fluorophenyl or methoxyphenyl groups can be explored. For example, haloperidol analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one exhibit multireceptor binding profiles, suggesting diazepane ring substitution as a viable strategy . Automated solid-phase synthesis platforms enable rapid generation of analogs for high-throughput screening .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinities of this compound to dopamine (DA) and serotonin (5-HT) receptors?

Methodological Answer: Molecular docking simulations using Schrödinger Suite or AutoDock Vina can model interactions with DA D2 and 5-HT2A receptors. Key pharmacophores include the chlorophenyl group (hydrophobic interactions) and the hydroxyl-piperidine moiety (hydrogen bonding). Comparative analysis with haloperidol (Ki = 0.4 nM for D2) reveals that steric hindrance from diphenylbutanoyl groups may reduce DA subtype selectivity . Machine learning models trained on existing receptor-ligand datasets can predict off-target effects .

Q. How can crystallographic data resolve contradictions in reported conformational isomers of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. For example, the crystal structure of 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol (space group P-1, Z = 2) confirms axial-equatorial isomerism in the piperidine ring, with hydrogen-bonding networks stabilizing the 4-hydroxy group . Pairing SC-XRD with density functional theory (DFT) calculations validates energy minima for observed conformers .

Q. What experimental strategies mitigate oxidative degradation of the 4-hydroxypiperidine moiety during long-term stability studies?

Methodological Answer: Degradation pathways involve hydroxyl group oxidation to ketones. Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH) combined with HPLC-MS analysis identifies degradation products. Lyophilization or formulation with antioxidants (e.g., ascorbic acid) improves stability. Forced degradation studies under UV light (ICH Q1B) reveal photolytic sensitivity, necessitating amber glass storage .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in receptor binding data between in vitro and in vivo studies?

Methodological Answer: In vitro assays (e.g., radioligand binding) may overestimate affinity due to artificial membrane environments. In vivo microdialysis in rodent models provides pharmacodynamic data but requires correction for blood-brain barrier penetration. A 2021 study found that lipophilicity (logP > 3.5) correlates with improved CNS bioavailability for piperidine derivatives, reconciling discrepancies between binding affinity and efficacy .

Q. What statistical approaches are recommended for analyzing dose-response curves with high inter-subject variability?

Methodological Answer: Non-linear mixed-effects modeling (NONMEM) accounts for variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Bootstrap resampling (≥1,000 iterations) validates EC50 estimates. For example, a Hill slope >1 indicates positive cooperativity in receptor binding, requiring hierarchical Bayesian models to refine uncertainty intervals .

Emerging Methodologies

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for large-scale synthesis?

Methodological Answer: COMSOL’s reaction engineering module simulates heat/mass transfer in batch reactors, identifying temperature thresholds (>80°C) that minimize byproduct formation. AI algorithms trained on historical data (e.g., solvent polarity, catalyst loading) predict optimal conditions for Heck cross-coupling steps involving diphenylbutanoyl groups .

Q. What advancements in hyphenated techniques (e.g., LC-NMR) enhance metabolite identification?

Methodological Answer: LC-NMR-MS integrates chromatographic separation with structural elucidation, critical for detecting Phase I metabolites (e.g., N-dealkylation products). A 2024 study achieved 90% metabolite identification accuracy using cryoprobes to enhance NMR sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.